N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide is a chemical compound characterized by the molecular formula and a molecular weight of 218.29 g/mol. This compound is notable for its unique structural features, which facilitate selective interactions with various molecular targets, making it significant in both chemical and biological contexts.
This compound belongs to the class of amides, specifically derived from pyrrolidine and substituted with a 2,6-dimethylphenyl group. It is often used as an intermediate in the synthesis of pharmaceuticals, particularly local anesthetics such as bupivacaine and ropivacaine . The compound's systematic name follows IUPAC nomenclature rules, reflecting its structural components.
The synthesis of N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide typically involves the amidation of carboxylic acid substrates. A common synthetic route includes the reaction of 2-pyrrolidinecarboxylic acid with 2,6-dimethylaniline in the presence of coupling reagents such as carbonyldiimidazole or dicyclohexylcarbodiimide. These reagents facilitate the formation of the amide bond by activating the carboxylic acid.
On an industrial scale, optimization strategies are employed to enhance yield and purity. This may involve using more efficient catalysts and reaction conditions. For instance, the use of chlorotriazine derivatives bearing the 2,6-dimethylphenyl moiety has been shown to improve reaction efficiency significantly.
The molecular structure of N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide can be represented as follows:
This structure indicates a pyrrolidine ring attached to a carboxamide group and a dimethylphenyl substituent. The presence of these functional groups contributes to its chemical reactivity and biological activity.
N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide can undergo several types of chemical reactions:
The following reagents are commonly employed in these reactions:
The major products from these reactions include N-oxides from oxidation, secondary amines from reduction, and N-substituted amides from substitution reactions.
The mechanism of action for N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide primarily involves its interaction with specific molecular targets. In medicinal applications, particularly as an intermediate for local anesthetics, it functions by blocking sodium channels in nerve cells. This blockade inhibits the initiation and conduction of nerve impulses, providing analgesic effects.
The compound exhibits solubility in organic solvents but may have limited solubility in water due to its hydrophobic character attributed to the dimethylphenyl group.
N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide has various applications across different fields:
N-(2,6-Dimethylphenyl)pyrrolidine-3-carboxamide and its derivatives (e.g., To10) function as potent use-dependent blockers of skeletal muscle voltage-gated sodium channels (Nav1.4). This class of compounds preferentially inhibits sodium influx during high-frequency action potentials, a hallmark of myotonic syndromes. Their mechanism involves binding to the local anesthetic receptor within the channel pore, particularly interacting with domain IV S6 residues (F1586 and Y1593) via π-cation and hydrophobic interactions [1] . The rigidity of the proline ring in these derivatives optimizes spatial orientation for high-affinity binding to open/inactivated channel states, reducing abnormal muscle excitability without completely suppressing normal function.
Table 1: Molecular Determinants of Nav1.4 Blockade
Binding Site Residue | Interaction Type | Functional Consequence |
---|---|---|
Phe1586 (DIV-S6) | Hydrophobic/π-stacking | Stabilizes aromatic pharmacophore binding |
Tyr1593 (DIV-S6) | Cation-π interaction | Anchors protonated amine group |
Other DIV-S6 residues | Modulate gating sensitivity | Enhances state-dependent affinity |
Use-dependent behavior is critical for therapeutic selectivity. At stimulation frequencies > 10 Hz, N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide derivatives exhibit significantly enhanced blocking potency. For example, To10 achieves a 21-fold increase in phasic block (IC₅₀ = 12 µM) compared to tonic block (IC₅₀ = 250 µM) at 30 Hz in frog myofibers [1]. This frequency-dependent amplification arises from accelerated drug binding during brief channel openings and slow unbinding during interpulse intervals. Such kinetics enable suppression of pathological high-frequency discharges in myotonia while minimally affecting normal muscle activity at physiological firing rates (< 5 Hz) [1] .
State-dependent binding is governed by conformational changes in Nav1.4 during depolarization. Electrophysiological studies reveal that the affinity of To10 for open channels (KO) is ~50-fold higher than for resting closed states (KR) . This preference stems from:
1.2.1. In Vivo Anti-Myotonic Activity in Murine ModelsIn the adr mouse model of myotonia congenita, To10 (0.3-10 mg/kg i.p.) dose-dependently reduces myotonic discharges by >90% within 30 minutes post-administration [1]. Electromyography shows complete normalization of compound muscle action potential (CMAP) decrement during 10 Hz stimulation, confirming restoration of normal muscle excitability. The therapeutic effect persists for 3-4 hours, correlating with plasma concentrations > IC₅₀ for phasic block. These in vivo outcomes validate the translation of voltage-clamp findings to physiological systems [1] [9].
1.2.2. Ex Vivo Electrophysiological Validation in Native MyofibersSingle-fiber voltage clamp studies provide direct evidence of efficacy. In native rat myofibers, To10 (100 µM) suppresses peak sodium current (INa) by 75 ± 8% during high-frequency depolarizations (20 Hz), while mexiletine achieves only 40 ± 6% block at equivalent concentrations [1] [6]. Key electrophysiological improvements include:
Table 2: Electrophysiological Effects in Prevalidation Models
Parameter | Control | To10 (100 µM) | Mexiletine (100 µM) |
---|---|---|---|
Tonic Block (% INa reduction) | 0% | 22 ± 3%* | 18 ± 4% |
Phasic Block (20 Hz) | 0% | 75 ± 8%* | 40 ± 6% |
Recovery from Inactivation (τ, ms) | 50 ± 4 | 120 ± 10* | 85 ± 7 |
V₁/₂ of Inactivation (mV) | -75 ± 1 | -90 ± 2* | -82 ± 1 |
Data significantly different from mexiletine (p<0.01); Source: [1] [6]
Structural optimization of tocainide significantly enhances Nav1.4 blockade. The introduction of an N-benzyl moiety to the pyrrolidine ring (creating To10) increases lipophilicity (log P +1.2) and molecular surface area, strengthening hydrophobic interactions with the channel pore [1] [4]. Pharmacodynamic comparisons reveal:
Stereochemistry critically influences blocking potency. The β-proline derivative To10 exhibits minimal stereoselectivity, with (R)- and (S)-enantiomers differing <2-fold in potency (IC₅₀ = 115 µM vs. 135 µM for tonic block) [1]. In contrast, the α-proline analog To11 shows marked stereopreference:
Table 3: Stereoselectivity in Sodium Channel Blockers
Compound | Configuration | Tonic Block IC₅₀ (µM) | Phasic Block IC₅₀ (µM) | Stereopotency Ratio [(R)/(S)] |
---|---|---|---|---|
To10 (β-proline) | (R) | 115 ± 10 | 12 ± 1 | 1.2 |
(S) | 135 ± 12 | 15 ± 2 | ||
To11 (α-proline) | (R) | 225 ± 20 | 28 ± 3 | 3.0 |
(S) | 75 ± 8* | 9 ± 1* | ||
To12 (tocainide) | (R) | 550 ± 45 | 85 ± 8 | 2.1 |
(S) | 260 ± 25* | 40 ± 5* |
Significantly more potent than corresponding enantiomer (p<0.05); Source: [1] [6]
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8